molecular formula C6H5NO4S B13524092 2-(Methoxycarbonyl)-1,3-thiazole-5-carboxylicacid

2-(Methoxycarbonyl)-1,3-thiazole-5-carboxylicacid

Cat. No.: B13524092
M. Wt: 187.18 g/mol
InChI Key: VZIXKVIMAKPFCG-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a methoxycarbonyl group at position 2 and a carboxylic acid group at position 3. This structure confers unique electronic and steric properties, making it a versatile building block in pharmaceutical and material science research.

Properties

Molecular Formula

C6H5NO4S

Molecular Weight

187.18 g/mol

IUPAC Name

2-methoxycarbonyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C6H5NO4S/c1-11-6(10)4-7-2-3(12-4)5(8)9/h2H,1H3,(H,8,9)

InChI Key

VZIXKVIMAKPFCG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(S1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxycarbonyl)-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of α-haloketones with thiourea, followed by esterification and subsequent oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of 2-(Methoxycarbonyl)-1,3-thiazole-5-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid, are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

2-(Methoxycarbonyl)-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(Methoxycarbonyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The methoxycarbonyl and carboxylic acid groups can form hydrogen bonds with biological molecules, affecting their function. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interfere with metabolic processes in microorganisms.

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Effects: Electron-Withdrawing Groups: The methoxycarbonyl group in the target compound enhances acidity at the carboxylic acid position, improving binding to enzymatic active sites (e.g., xanthine oxidase inhibition in benzylamino derivatives) . Bulkier Substituents: Compounds like the piperidinyl-BOC derivative (326.42 g/mol) exhibit increased steric hindrance, which can modulate selectivity in protein-ligand interactions . Aromatic Modifications: Fluorophenyl or phenylthio groups (e.g., in and ) introduce lipophilicity, enhancing membrane permeability in drug candidates.
  • Biological Activity: Derivatives with benzylamino groups show potent xanthine oxidase inhibition (IC50 < 10 μM), critical for treating gout and hyperuricemia . The 3-methoxy analog () demonstrates dual utility in pharmaceuticals and material science due to its balanced electronic properties.

Physicochemical Properties

  • Molecular Weight : Ranges from 159.17 (3-methoxy analog) to 342.44 (phenylthio-aniline derivative), influencing pharmacokinetic profiles like absorption and excretion.
  • Solubility : Carboxylic acid groups enhance water solubility, while aromatic/hydrophobic substituents (e.g., fluorophenyl) improve lipid solubility for blood-brain barrier penetration .

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